molecular formula C24H25BrN2O B11117291 Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

Cat. No.: B11117291
M. Wt: 437.4 g/mol
InChI Key: AEUUWUNKKQLEBY-UHFFFAOYSA-N
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Description

Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone is a complex organic compound that features a quinoline core substituted with a bromo group and an ethylphenyl group, along with an azepane ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo group at the desired position.

    Friedel-Crafts Alkylation:

    Formation of the Azepane Ring: The azepane ring can be synthesized separately and then attached to the quinoline core through a nucleophilic substitution reaction.

    Methanone Formation: Finally, the methanone group is introduced through a reaction with a suitable carbonyl compound under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline core or the methanone group, potentially converting them into more saturated derivatives.

    Substitution: The bromo group can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under mild heating conditions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Azides, thiols.

Scientific Research Applications

Chemistry

In chemistry, Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of quinoline derivatives with biological targets. It may serve as a lead compound for the development of new drugs, particularly those targeting infectious diseases or cancer.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its stable quinoline core and versatile functional groups.

Mechanism of Action

The mechanism of action of Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, potentially inhibiting the replication of certain pathogens. The bromo and ethylphenyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azepan-1-yl[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the azepane ring and the methanone group provides additional sites for chemical modification, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H25BrN2O

Molecular Weight

437.4 g/mol

IUPAC Name

azepan-1-yl-[6-bromo-2-(4-ethylphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C24H25BrN2O/c1-2-17-7-9-18(10-8-17)23-16-21(20-15-19(25)11-12-22(20)26-23)24(28)27-13-5-3-4-6-14-27/h7-12,15-16H,2-6,13-14H2,1H3

InChI Key

AEUUWUNKKQLEBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N4CCCCCC4

Origin of Product

United States

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